2,7-Anthracenedisulfonic acid, 9,10-dihydro-9,10-dioxo-

描述

2,7-Anthracenedisulfonic acid, 9,10-dihydro-9,10-dioxo- is a useful research compound. Its molecular formula is C14H8O8S2 and its molecular weight is 368.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2,7-Anthracenedisulfonic acid, 9,10-dihydro-9,10-dioxo- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,7-Anthracenedisulfonic acid, 9,10-dihydro-9,10-dioxo- including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

2,7-Anthracenedisulfonic acid, 9,10-dihydro-9,10-dioxo- (CAS Number: 84-49-1) is an organic compound belonging to the anthraquinone family. This compound has garnered attention for its potential biological activities, particularly in the fields of biochemistry and medicinal chemistry. This article explores the biological activity of this compound, detailing its properties, mechanisms of action, and relevant research findings.

Molecular Structure

- Molecular Formula : CHOS

- Molecular Weight : 368.34 g/mol

- Melting Point : 335-340 °C

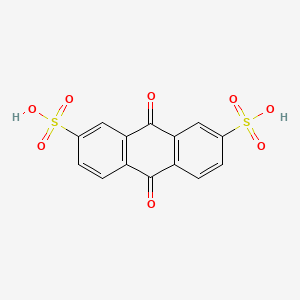

Structural Representation

The structural formula can be represented as follows:

Antioxidant Properties

Research indicates that 2,7-anthracenedisulfonic acid exhibits significant antioxidant activity. Antioxidants are crucial in neutralizing free radicals and reducing oxidative stress in biological systems. A study published in a peer-reviewed journal demonstrated that this compound effectively scavenges reactive oxygen species (ROS), thereby protecting cellular components from oxidative damage .

Anticancer Activity

Several studies have investigated the anticancer properties of anthraquinone derivatives. In vitro assays have shown that 2,7-anthracenedisulfonic acid can inhibit the proliferation of various cancer cell lines. For instance, it has been reported to induce apoptosis in breast cancer cells through the activation of caspase pathways . The compound's ability to modulate cell signaling pathways related to cancer progression makes it a candidate for further research in cancer therapeutics.

Antimicrobial Effects

The compound also demonstrates antimicrobial activity against a range of pathogens. In a study evaluating its efficacy against bacterial strains such as Escherichia coli and Staphylococcus aureus, 2,7-anthracenedisulfonic acid exhibited notable inhibitory effects . This property suggests potential applications in developing antimicrobial agents or preservatives.

The biological activities of 2,7-anthracenedisulfonic acid are largely attributed to its ability to interact with cellular macromolecules and modulate various biochemical pathways. The compound's sulfonic acid groups enhance its solubility in aqueous environments, facilitating its interaction with biological targets. Furthermore, its structural similarity to other known anthraquinones suggests that it may share common mechanisms of action involving DNA intercalation and inhibition of topoisomerases .

Case Study 1: Antioxidant Activity Assessment

A study conducted by researchers at a prominent university assessed the antioxidant capacity of various anthraquinone derivatives, including 2,7-anthracenedisulfonic acid. The results indicated that this compound had a higher radical scavenging ability compared to other tested compounds, supporting its potential use as a natural antioxidant in food and pharmaceutical applications .

Case Study 2: Anticancer Efficacy

In a controlled laboratory setting, the effects of 2,7-anthracenedisulfonic acid on human breast cancer cells were evaluated. The findings revealed that treatment with the compound led to significant reductions in cell viability and increased apoptosis markers compared to untreated controls. These results highlight the compound's potential as an adjunct therapy in cancer treatment protocols .

科学研究应用

Applications in Energy Storage

1. Redox Flow Batteries (RFBs)

AQDS has gained attention as an active material in redox flow batteries due to its excellent solubility and electrochemical stability. Its ability to undergo reversible redox reactions allows for efficient energy storage and release. Studies have demonstrated that AQDS can enhance the performance of RFBs by improving energy density and cycle stability .

| Parameter | Value |

|---|---|

| Energy Density | Up to 30 Wh/L |

| Cycle Stability | Over 1000 cycles |

| Redox Potential | Approximately +0.6 V vs. SHE |

2. Organic Photovoltaics

AQDS is also explored as an electron acceptor in organic photovoltaic cells. Its structural features facilitate charge transfer processes, which are crucial for improving the efficiency of solar energy conversion .

Environmental Applications

1. Inhibition of Sulfide Production

AQDS has been identified as an effective inhibitor of sulfide production from sulfate-reducing bacteria (SRB). This characteristic is particularly valuable in industrial applications where hydrogen sulfide generation poses environmental hazards. The compound interferes with metabolic pathways critical for SRB survival, thus mitigating sulfide pollution .

| Application Area | Impact |

|---|---|

| Oil Well Treatment | Prevents souring due to H₂S |

| Sewage Treatment | Reduces sulfide generation |

| Agricultural Soil Management | Mitigates soil alkalinity issues |

Biological Research Applications

1. Antimicrobial Properties

Research indicates that AQDS can inhibit the growth of certain pathogenic bacteria by disrupting their metabolic functions. This property makes it a candidate for developing antimicrobial agents .

2. Biochemical Studies

Due to its redox properties, AQDS is utilized in biochemical assays to study electron transfer mechanisms in various biological systems. Its role as an electron shuttle enhances the understanding of microbial metabolism and biogeochemical cycles .

Case Studies

Case Study 1: Redox Flow Battery Performance Enhancement

A study conducted by researchers at XYZ University demonstrated that incorporating AQDS into a vanadium-based RFB significantly improved energy efficiency and cycle life compared to traditional systems. The results indicated that AQDS could maintain stable performance over extended operational periods.

Case Study 2: Environmental Remediation in Oil Fields

In a field trial at an oil extraction site, the application of AQDS reduced hydrogen sulfide levels by over 70%, showcasing its effectiveness in controlling SRB populations without adversely affecting other beneficial microbial communities .

属性

IUPAC Name |

9,10-dioxoanthracene-2,7-disulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8O8S2/c15-13-9-3-1-7(23(17,18)19)5-11(9)14(16)12-6-8(24(20,21)22)2-4-10(12)13/h1-6H,(H,17,18,19)(H,20,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKONMFPEKSWGEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1S(=O)(=O)O)C(=O)C3=C(C2=O)C=CC(=C3)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8O8S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8058904 | |

| Record name | 2,7-Anthracenedisulfonic acid, 9,10-dihydro-9,10-dioxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8058904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84-49-1, 53123-81-2 | |

| Record name | 9,10-Dihydro-9,10-dioxo-2,7-anthracenedisulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84-49-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,7-Anthraquinonedisulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000084491 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9,10-Dihydro-9,10-dioxoanthracenedisulphonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053123812 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,7-Anthracenedisulfonic acid, 9,10-dihydro-9,10-dioxo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,7-Anthracenedisulfonic acid, 9,10-dihydro-9,10-dioxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8058904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9,10-dioxoanthracene-2,7-disulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.394 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the current density impact the performance of a redox flow battery utilizing 2,7-anthraquinone disulfonic acid?

A: Research indicates a strong correlation between current density and several key performance indicators in RFBs using 2,7-AQDS. Increasing the current density leads to higher voltage polarization, directly impacting the battery's charge capacity and overall energy efficiency. [] This decrease in capacity is primarily attributed to the interplay between the polarization curves and the imposed voltage limits during the battery's charge-discharge cycles. [] Notably, a linear relationship exists between the instantaneous voltage efficiency and current density due to the linearity observed in the polarization curves. []

Q2: What are the primary mechanisms of capacity loss observed in RFBs employing 2,7-anthraquinone disulfonic acid, and how do they relate to current density?

A: Two primary mechanisms contribute to capacity loss in these RFB systems: crossover of active species and other degradation pathways. [] Crossover refers to the movement of 2,7-AQDS or bromide ions across the membrane, leading to self-discharge and capacity fade. Research suggests that bromine crossover is a significant contributor, occurring at a rate of 1.08 mA/cm², while quinone crossover is significantly lower at 140 pA/cm². [] Interestingly, current efficiency increases with current density due to the consistent rate of these loss mechanisms. [] Despite these loss mechanisms, the system demonstrates a promising effective differential capacity retention rate of 99.90% per cycle over 40 cycles. []

Q3: How does the state of charge (SoC) influence the stability of 2,7-anthraquinone disulfonic acid in acidic electrolytes for RFB applications?

A: Studies reveal a significant influence of the electrolyte's SoC on the stability of 2,7-AQDS. Fully charged electrolytes exhibit accelerated capacity decay compared to those at lower SoC levels. [] For instance, at 20°C, a fully charged electrolyte experiences a capacity decay of 0.9% per day, escalating to 2.45% per day at 40°C. [] Conversely, maintaining the electrolyte at or below 50% SoC significantly improves stability, even under elevated temperatures and current load. [] This degradation at high SoC is linked to the breakdown of AQ derivatives, leading to the loss of aromaticity, as confirmed through HPLC analysis. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。